molecular formula C14H14N2O4S B3910181 N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide

N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide

Cat. No.: B3910181
M. Wt: 306.34 g/mol
InChI Key: KSSYHHRNNJJYJJ-PKNBQFBNSA-N
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Description

N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide: is a complex organic compound that features a combination of furan, thiophene, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan and thiophene derivatives, which are then subjected to a series of reactions including amination, acylation, and condensation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}benzamide
  • N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}pyrrole-2-carboxamide

Uniqueness: The presence of both furan and thiophene rings in N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide distinguishes it from similar compounds. This unique combination of functional groups imparts distinct electronic and steric properties, making it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-6-5-15-13(18)11(9-10-3-1-7-20-10)16-14(19)12-4-2-8-21-12/h1-4,7-9,17H,5-6H2,(H,15,18)(H,16,19)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSYHHRNNJJYJJ-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)NCCO)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C(=O)NCCO)/NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide
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N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide
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N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide
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N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide
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N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide
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N-{(1E)-1-(furan-2-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide

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